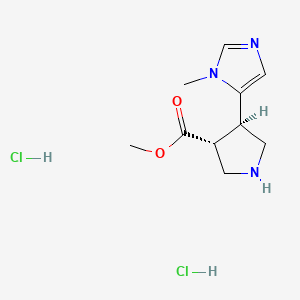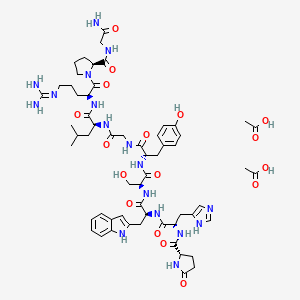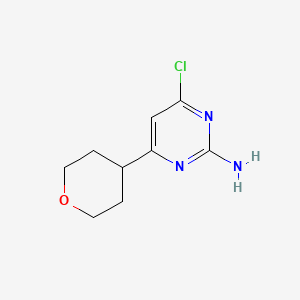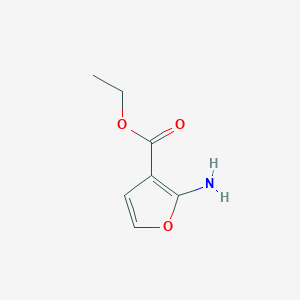![molecular formula C21H17NO3 B11815121 4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B11815121.png)
4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydroacridine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with a suitable precursor under reflux conditions. The reaction is carried out in ethanol, and the progress is monitored using thin-layer chromatography. After the reaction is complete, the product is isolated by adding crushed ice to the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
化学反应分析
Types of Reactions
4-[(4-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acridine moiety can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
科学研究应用
4-[(4-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-[(4-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with molecular targets in biological systems. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the acridine moiety can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of bacterial growth and other biological effects.
相似化合物的比较
Similar Compounds
2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid: This compound has a similar hydroxyphenyl group but differs in its overall structure and properties.
4-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid: Another compound with a hydroxyphenyl group, but with different chemical reactivity and applications.
Uniqueness
4-[(4-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of a hydroxyphenyl group and a tetrahydroacridine moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C21H17NO3 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H17NO3/c23-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)22-20(14)17/h1-2,5,7-12,23H,3-4,6H2,(H,24,25) |
InChI 键 |
RBZGMDZGZGUXIP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC=C(C=C2)O)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B11815039.png)






![14-chloro-11-oxa-13,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B11815082.png)



![2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate](/img/structure/B11815104.png)

